molecular formula C31H34N2O4 B11119971 1-[2-(diethylamino)ethyl]-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11119971
M. Wt: 498.6 g/mol
InChI Key: HAWZQJVJDQQZFW-OHYPFYFLSA-N
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Description

1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, including the formation of the pyrrolidone ring and the introduction of the diethylaminoethyl and methoxybenzoyl groups. The reaction conditions typically require the use of specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process efficiently.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl group may facilitate binding to these targets, while the methoxybenzoyl and phenyl groups contribute to the overall molecular stability and activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyrrolidone derivatives and compounds with diethylaminoethyl or methoxybenzoyl groups. Compared to these compounds, 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and its potential for diverse applications. Some similar compounds are:

Properties

Molecular Formula

C31H34N2O4

Molecular Weight

498.6 g/mol

IUPAC Name

(4Z)-1-[2-(diethylamino)ethyl]-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C31H34N2O4/c1-4-32(5-2)18-19-33-28(24-12-7-6-8-13-24)27(30(35)31(33)36)29(34)25-14-16-26(17-15-25)37-21-23-11-9-10-22(3)20-23/h6-17,20,28,34H,4-5,18-19,21H2,1-3H3/b29-27-

InChI Key

HAWZQJVJDQQZFW-OHYPFYFLSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(\C2=CC=C(C=C2)OCC3=CC=CC(=C3)C)/O)/C(=O)C1=O)C4=CC=CC=C4

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)OCC3=CC=CC(=C3)C)O)C(=O)C1=O)C4=CC=CC=C4

Origin of Product

United States

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